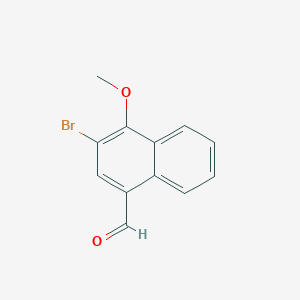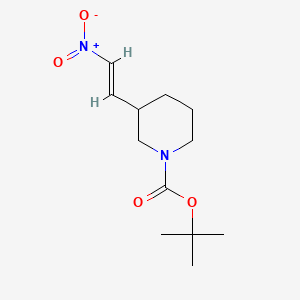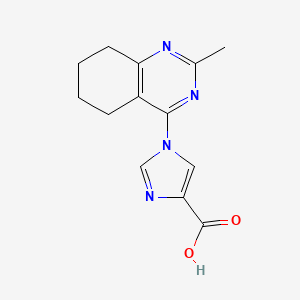
2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétate de 2-((2-éthylquinazolin-4-yl)oxy)éthyle est un composé chimique qui appartient à la classe des dérivés de la quinazoline. Les dérivés de la quinazoline sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale pour le développement de divers agents thérapeutiques .
Méthodes De Préparation
La synthèse de l’acétate de 2-((2-éthylquinazolin-4-yl)oxy)éthyle implique généralement la réaction du 2-éthylquinazolin-4-ol avec le bromoacétate d’éthyle en présence d’une base telle que le carbonate de potassium. La réaction est réalisée dans un solvant organique tel que le diméthylformamide (DMF) à des températures élevées pour faciliter la formation du produit souhaité . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle avec des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
L’acétate de 2-((2-éthylquinazolin-4-yl)oxy)éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène pour former des N-oxydes de quinazoline correspondants.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium pour produire des dérivés réduits.
Applications de la recherche scientifique
L’acétate de 2-((2-éthylquinazolin-4-yl)oxy)éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de dérivés de la quinazoline plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Applications De Recherche Scientifique
2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
Le mécanisme d’action de l’acétate de 2-((2-éthylquinazolin-4-yl)oxy)éthyle implique son interaction avec des cibles moléculaires spécifiques dans l’organisme. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit à ses effets biologiques observés. Les voies et les cibles exactes sont encore à l’étude, mais on pense qu’elles impliquent une modulation des voies de signalisation liées à la croissance cellulaire et à l’apoptose.
Comparaison Avec Des Composés Similaires
L’acétate de 2-((2-éthylquinazolin-4-yl)oxy)éthyle peut être comparé à d’autres dérivés de la quinazoline tels que :
2-(quinazolin-4-yloxy)acétate d’éthyle : Structure similaire, mais il manque le groupe éthyle en position 2 du cycle quinazoline.
2-(4-bromophényl)-quinazolin-4(3H)-one : Contient un groupe bromophényle au lieu du groupe éthyle, ce qui conduit à des activités biologiques différentes.
2-(4-chlorophényl)-quinazolin-4(3H)-one : Contient un groupe chlorophényle, ce qui entraîne également des propriétés et des applications différentes.
Propriétés
Formule moléculaire |
C14H16N2O3 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
2-(2-ethylquinazolin-4-yl)oxyethyl acetate |
InChI |
InChI=1S/C14H16N2O3/c1-3-13-15-12-7-5-4-6-11(12)14(16-13)19-9-8-18-10(2)17/h4-7H,3,8-9H2,1-2H3 |
Clé InChI |
KGRGSVZAGQCSNP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=CC=CC=C2C(=N1)OCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine](/img/structure/B11856966.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11856981.png)



![4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857001.png)
